Ccris 5723

CDK4/CDK6 Inhibition Cell Cycle Arrest Breast Cancer

Nimbolide (CCRIS 5723, CAS 25990-37-8) is a tetranortriterpenoid limonoid isolated predominantly from the leaves and flowers of the neem tree (Azadirachta indica). With a molecular formula of C27H30O7 and molecular weight of 466.52 g/mol, this triterpene lactone has been identified as a potent multi-targeted agent with anti-proliferative, pro-apoptotic, and anti-inflammatory properties.

Molecular Formula C27H30O7
Molecular Weight 466.5 g/mol
CAS No. 25990-37-8
Cat. No. B1678885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCcris 5723
CAS25990-37-8
SynonymsNimbolide
Molecular FormulaC27H30O7
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C
InChIInChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15?,16-,17+,21+,22-,23+,25+,26-,27+/m0/s1
InChIKeyJZIQWNPPBKFOPT-CEGILMFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nimbolide (CCRIS 5723, CAS 25990-37-8): A Multi-Targeted Neem Limonoid for Oncology and Inflammation Research


Nimbolide (CCRIS 5723, CAS 25990-37-8) is a tetranortriterpenoid limonoid isolated predominantly from the leaves and flowers of the neem tree (Azadirachta indica) [1]. With a molecular formula of C27H30O7 and molecular weight of 466.52 g/mol, this triterpene lactone has been identified as a potent multi-targeted agent with anti-proliferative, pro-apoptotic, and anti-inflammatory properties [2]. Unlike many single-target kinase inhibitors, nimbolide simultaneously modulates multiple oncogenic signaling pathways including NF-κB, Wnt, PI3K-Akt, MAPK, and JAK-STAT, positioning it as a polypharmacological tool compound for cancer biology and inflammation research [3].

Why In-Class Neem Limonoids Cannot Substitute for Nimbolide (CCRIS 5723) in Targeted Research


Although neem (Azadirachta indica) produces over 35 structurally diverse limonoids including azadirachtin, gedunin, nimbin, and salannin, these in-class compounds exhibit profoundly different potency and target engagement profiles [1]. Direct comparative studies demonstrate that nimbolide is the most potent cytotoxic neem limonoid and significantly outperforms azadirachtin in anti-radical scavenging activity, anti-proliferative potency, and apoptosis induction in the same experimental models [2][3]. Furthermore, nimbolide possesses a unique covalent interaction with the E3 ubiquitin ligase RNF114 that enables PARP1 trapping and synthetic lethality in BRCA-mutated cancers—a mechanism absent in other neem limonoids [4]. These quantitative and mechanistic differences make substitution with cheaper or more abundant neem limonoids scientifically invalid for studies requiring specific pathway interrogation or comparative benchmarking.

Quantitative Head-to-Head Evidence for Nimbolide (CCRIS 5723) Versus Comparators


CDK4/CDK6 Dual Inhibition with Clinically Matched Potency vs. Palbociclib

Nimbolide (CCRIS 5723) inhibits CDK4 and CDK6 with IC50 values of 11 nM and 16 nM, respectively—a potency profile that is numerically identical to the FDA-approved CDK4/6 inhibitor palbociclib (IC50: 11 nM for CDK4 and 16 nM for CDK6) when tested in comparable biochemical kinase assays [1]. Unlike palbociclib, which selectively targets CDK4/6, nimbolide simultaneously suppresses NF-κB, Wnt, PI3K-Akt, MAPK, and JAK-STAT signaling pathways, providing multi-pathway blockade from a single agent [2]. This polypharmacology was demonstrated in ER-positive/HER2-negative breast cancer models where nimbolide induced apoptosis through both CDK4/6-dependent cell cycle arrest and NF-κB-mediated survival pathway suppression [1].

CDK4/CDK6 Inhibition Cell Cycle Arrest Breast Cancer

Superior Antioxidant and Anti-Radical Activity Compared to Azadirachtin

In a direct comparative study evaluating free radical scavenging and reductive potential, the relative antioxidant potency ranking was: nimbolide > azadirachtin > ascorbate (vitamin C) [1]. Both compounds exhibited concentration-dependent anti-radical scavenging activity, but nimbolide demonstrated consistently higher potency across all concentrations tested [2]. In the in vivo DMBA-induced hamster buccal pouch (HBP) carcinogenesis model, nimbolide more effectively inhibited tumor development by preventing procarcinogen activation, reducing oxidative DNA damage, upregulating carcinogen detoxification enzymes, and suppressing tumor invasion and angiogenesis compared to azadirachtin [1]. The study authors concluded that on a comparative basis, nimbolide was the more potent antioxidant and chemopreventive agent [1].

Antioxidant Activity Chemoprevention DMBA Carcinogenesis

More Potent Anti-Proliferative and Pro-Apoptotic Activity vs. Azadirachtin in Oral Oncogenesis Model

In the HBP carcinogenesis model, nimbolide demonstrated significantly greater anti-proliferative and apoptosis-inducing activity compared to azadirachtin when assessed using PCNA, cyclin D1, and apoptotic marker (caspases-3/-6/-8/-9, PARP cleavage, Bax/Bcl-2 ratio) expression analyses [1]. Both limonoids mediated anti-proliferative effects through downregulation of cell cycle progression proteins and transduced apoptosis via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, but nimbolide consistently produced more pronounced modulation of apoptotic markers at equivalent doses [1]. The study explicitly ranked nimbolide as the more potent compound on a comparative basis in the multitargeted prevention and treatment setting [1]. Supporting this, in human choriocarcinoma BeWo cells, nimbolide achieved IC50 values of 2.01 μM at 7 hours and 1.19 μM at 24 hours [2], and in breast cancer cell lines MDA-MB-231 and MCF-7, IC50 values were 1.97 ± 0.24 μM and 5.04 ± 0.25 μM, respectively [3].

Anti-Proliferation Apoptosis Induction Oral Squamous Cell Carcinoma

In Vivo Xenograft Tumor Growth Suppression with Colorectal Cancer Dose-Response Data

In a colorectal cancer nude mouse xenograft model, nimbolide administered at 5 mg/kg and 20 mg/kg body weight (i.p.) after tumor inoculation significantly decreased xenograft tumor volume in a dose-dependent manner [1]. The higher dose (20 mg/kg) produced the greatest tumor volume reduction, establishing a clear dose-response relationship [1]. Treated xenografts exhibited significant downregulation of proteins involved in tumor cell survival (Bcl-2, Bcl-xL, c-IAP-1, survivin, Mcl-1), proliferation (c-Myc, cyclin D1), invasion (MMP-9, ICAM-1), metastasis (CXCR4), and angiogenesis (VEGF) [1]. Importantly, nimbolide was confirmed to be bioavailable in both blood plasma and tumor tissues of treated mice—a critical parameter for in vivo target engagement validation [1]. The suppression of NF-κB activation was attributed to direct inhibition of IKK activity, leading to sequential blockade of IκBα phosphorylation and p65 nuclear translocation [1]. While class-level comparison to other limonoids in this specific xenograft model is not available, this study uniquely establishes quantitative in vivo dose-response parameters for nimbolide that are essential for preclinical experimental design.

In Vivo Efficacy Colorectal Cancer Xenograft NF-κB Suppression

Unique RNF114-Mediated PARP1 Trapping: Synthetic Lethality in BRCA-Mutated Cancers

Nimbolide was identified as a covalent recruiter of the E3 ubiquitin ligase RNF114 through direct binding to its N-terminal cysteine-8 residue . This interaction inhibits RNF114 E3 ligase activity and causes PARP1 trapping—a mechanism that, unlike conventional PARP inhibitors (PARPi), results in the trapping of both PARP1 and PARylation-dependent DNA repair factors [1]. In BRCA-mutated cancer models, nimbolide treatment induced synthetic lethality through this unique dual-trapping mechanism [1]. While conventional PARPi such as olaparib primarily trap PARP1 alone, nimbolide's covalent RNF114 engagement leads to co-trapping of additional DNA damage response proteins, potentially circumventing resistance mechanisms that limit PARPi efficacy [1]. This RNF114-targeting mechanism is structurally unique to nimbolide among neem limonoids and has been leveraged to develop nimbolide-based kinase degraders for targeted protein degradation (TPD) applications, including a degrader that preferentially eliminates oncogenic BCR-ABL [2].

RNF114 E3 Ligase PARP1 Trapping BRCA-Mutant Synthetic Lethality

Hypersensitivity in Multidrug-Resistant Cancer Cells vs. Conventional Cytotoxic Agents

Unlike conventional chemotherapeutic agents that are effluxed by ABC transporters, nimbolide exhibited remarkable hypersensitivity in the P-glycoprotein (ABCB1/MDR1)-overexpressing multidrug-resistant CEM/ADR5000 leukemia cell line [1]. This collateral sensitivity was mechanistically linked to nimbolide-mediated upregulation of the tumor suppressor PTEN and its downstream signaling components, resulting in significant downregulation of ABCB1/MDR1 mRNA and P-glycoprotein expression [1]. Nimbolide's activity was independent of other resistance mechanisms including BCRP (ABCG2) expression, EGFR status, and mutant TP53 status—meaning the compound retained activity regardless of these common resistance drivers [1]. The study further identified NF-κB as the master transcriptional regulator of nimbolide's anti-cancer activity via COMPARE and hierarchical cluster analyses of the NCI-60 cell line transcriptome [1]. NF-κB inhibition was achieved at concentrations as low as 0.1 μM after just 1 hour of treatment [1].

Multidrug Resistance P-glycoprotein Hypersensitivity Collateral Sensitivity

Validated Research Application Scenarios for Nimbolide (CCRIS 5723, CAS 25990-37-8) Based on Comparative Evidence


CDK4/6-Driven Breast Cancer Research Requiring Concurrent NF-κB Pathway Suppression

For ER-positive/HER2-negative breast cancer studies in which CDK4/6 inhibition alone is insufficient due to NF-κB-mediated resistance, nimbolide (CCRIS 5723) provides IC50 values of 11 nM (CDK4) and 16 nM (CDK6)—numerically equivalent to palbociclib—while simultaneously suppressing NF-κB transcriptional activity [1]. This dual mechanism eliminates the need for combination treatment with separate CDK4/6 and NF-κB inhibitors during exploratory mechanistic studies. Researchers should note that unlike palbociclib, nimbolide is not orally bioavailable for chronic dosing and should be administered intraperitoneally at 5–20 mg/kg in xenograft models based on validated pharmacokinetic parameters [2].

Chemoprevention and Oral Carcinogenesis Studies Requiring Maximum Limonoid Potency

When designing DMBA-induced hamster buccal pouch (HBP) carcinogenesis chemoprevention studies, nimbolide should be selected over the more abundant neem limonoid azadirachtin based on head-to-head evidence demonstrating superior anti-radical scavenging activity, more potent anti-proliferative effects on PCNA and cyclin D1, and more pronounced apoptosis induction through both intrinsic and extrinsic pathways [3][4]. The experimental framework established by Priyadarsini et al. (2009) and Harish Kumar et al. (2010) provides validated protocols for biomarker assessment including xenobiotic-metabolizing enzyme modulation, caspase activation cascades, and angiogenesis marker analysis [3][4].

PARP Inhibitor Resistance and RNF114-Mediated Synthetic Lethality Research

For laboratories investigating resistance mechanisms to conventional PARP inhibitors (PARPi) in BRCA-mutant cancers, nimbolide offers a mechanistically distinct tool that induces PARP1 trapping via covalent RNF114 E3 ligase engagement rather than direct PARP1 catalytic site binding . This unique mechanism results in co-trapping of PARylation-dependent DNA repair factors that conventional PARPi do not capture . The same RNF114-recruiting property has been validated for constructing nimbolide-based PROTAC degraders, with demonstrated preferential degradation of oncogenic BCR-ABL [5]. Procurement for these applications requires confirmation of the compound's covalent warhead integrity, as the α,β-unsaturated lactone moiety essential for cysteine-8 conjugation must be structurally intact.

Multidrug Resistance (MDR) Collateral Sensitivity Pharmacology Studies

In MDR pharmacology programs seeking compounds that exploit rather than succumb to P-glycoprotein overexpression, nimbolide's collateral hypersensitivity in ABCB1-overexpressing CEM/ADR5000 cells provides a validated chemical probe [6]. The compound's activity is independent of BCRP, EGFR, and TP53 status, enabling focused study of PTEN-mediated MDR reversal mechanisms [6]. Researchers should utilize the NCI-60 COMPARE analysis framework and the NF-κB inhibition assay (0.1 μM, 1-hour treatment) as established by Mahmoud et al. (2018) when benchmarking nimbolide against other MDR-modulating agents [6].

Quote Request

Request a Quote for Ccris 5723

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.